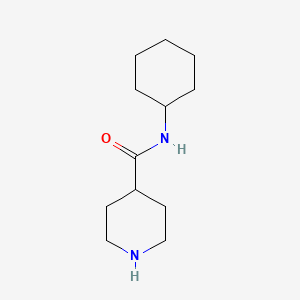

n-Cyclohexylpiperidine-4-carboxamide

Übersicht

Beschreibung

N-Cyclohexylpiperidine-4-carboxamide is a chemical compound . Its CAS Number is 1019851-98-9 . It is a hydrochloride salt and its molecular weight is 246.78 .

Molecular Structure Analysis

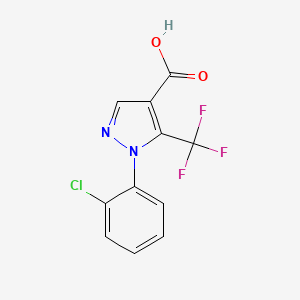

The molecular formula of n-Cyclohexylpiperidine-4-carboxamide is C12H22N2O . The InChI code is 1S/C12H22N2O.ClH/c15-12(10-6-8-13-9-7-10)14-11-4-2-1-3-5-11;/h10-11,13H,1-9H2,(H,14,15);1H .Physical And Chemical Properties Analysis

N-Cyclohexylpiperidine-4-carboxamide is a powder . It has a melting point of 224-225 . The storage temperature is room temperature .Wissenschaftliche Forschungsanwendungen

PET Tracers in Neuropsychiatric Disorders

n-Cyclohexylpiperidine-4-carboxamide derivatives have been explored as PET tracers for neuropsychiatric disorders. One such derivative, featuring a cyclohexanecarboxamide structure, demonstrated high brain uptake and slow clearance, making it a promising candidate for in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders (García et al., 2014).

Antituberculosis Agents

Indole-2-carboxamides, a class to which n-Cyclohexylpiperidine-4-carboxamide belongs, have been identified as promising antituberculosis agents. Modifications to the cyclohexyl ring of these compounds have significantly improved their activity against Mycobacterium tuberculosis, demonstrating their potential in tuberculosis treatment (Kondreddi et al., 2013).

Antibiotic and Antibacterial Drugs

Compounds derived from n-Cyclohexylpiperidine-4-carboxamide have been studied for their potential as antibiotics and antibacterial drugs. These compounds show promise in the synthesis of new drugs in this category (Ahmed, 2007).

Insect Repellents

Carboxamide derivatives, including those related to n-Cyclohexylpiperidine-4-carboxamide, have been investigated for their use as insect repellents. Studies have demonstrated that these compounds can inhibit the activity of insect odorant receptors, making them potential alternatives to current insect repellents (Grant et al., 2020).

Cancer Research and DNA-Intercalating Agents

n-Cyclohexylpiperidine-4-carboxamide derivatives have been explored in cancer research, particularly as DNA-intercalating agents. These compounds show cytotoxic activity against tumor cell lines and have been studied for their ability to bind to DNA and interfere with topoisomerase functions, which are crucial in cancer treatment (Antonini et al., 2001).

Safety and Hazards

Zukünftige Richtungen

While specific future directions for n-Cyclohexylpiperidine-4-carboxamide were not found in the web search results, piperidine derivatives have been noted for their significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Wirkmechanismus

Target of Action

The primary target of n-Cyclohexylpiperidine-4-carboxamide is DNA gyrase , a type II topoisomerase found in bacteria . DNA gyrase plays a crucial role in DNA replication, transcription, and repair by introducing negative supercoiling into the DNA molecule .

Mode of Action

n-Cyclohexylpiperidine-4-carboxamide interacts with DNA gyrase, inhibiting its function . The compound binds to the gyrase, preventing it from introducing negative supercoils into the DNA. This disruption of DNA supercoiling affects the replication and transcription processes, leading to bacterial cell death .

Biochemical Pathways

The inhibition of DNA gyrase by n-Cyclohexylpiperidine-4-carboxamide affects the DNA replication and transcription pathways . By preventing the introduction of negative supercoils, the compound disrupts the unwinding of the DNA helix, a necessary step in both replication and transcription. This disruption leads to the cessation of these processes, resulting in bacterial cell death .

Pharmacokinetics

The compound is known to be a solid at room temperature, with a melting point of 224-225°c . These properties may affect its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The result of n-Cyclohexylpiperidine-4-carboxamide’s action is the inhibition of bacterial growth and proliferation . By inhibiting DNA gyrase, the compound prevents the bacteria from replicating their DNA and producing necessary proteins, leading to cell death .

Action Environment

The action of n-Cyclohexylpiperidine-4-carboxamide can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature, pH, and the presence of other substances . .

Eigenschaften

IUPAC Name |

N-cyclohexylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O/c15-12(10-6-8-13-9-7-10)14-11-4-2-1-3-5-11/h10-11,13H,1-9H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUECUXVKMPTLRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n-Cyclohexylpiperidine-4-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloro-3H-spiro[benzofuran-2,4'-piperidine] hcl](/img/structure/B3024838.png)

![3-(4-Chlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B3024842.png)

![3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B3024846.png)

![2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol](/img/structure/B3024850.png)